3-[7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile
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Overview
Description
3-[7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile is a complex organic compound featuring a thiazepane ring, a chlorophenyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the thiazepane ring can be formed through the reaction of a chlorophenyl-substituted amine with a suitable carbonyl compound, followed by cyclization under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis or flow chemistry could be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-[7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 3-[7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile involves its interaction with specific molecular targets. The thiazepane ring and chlorophenyl group may interact with enzymes or receptors, modulating their activity. These interactions can lead to changes in biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing thiazole rings, such as thiazole itself, share structural similarities and exhibit diverse biological activities.
Oxazole Derivatives: Oxazole-containing compounds also have comparable heterocyclic structures and are used in medicinal chemistry.
Uniqueness
3-[7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile is unique due to its specific combination of a thiazepane ring, chlorophenyl group, and benzonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .
Properties
IUPAC Name |
3-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2OS/c20-17-7-2-1-6-16(17)18-8-9-22(10-11-24-18)19(23)15-5-3-4-14(12-15)13-21/h1-7,12,18H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIHCOKVCHXGPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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